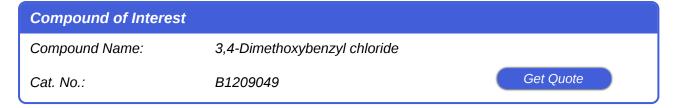


Technical Guide: 3,4-Dimethoxybenzyl Chloride (CAS 7306-46-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dimethoxybenzyl chloride** (also known as veratryl chloride), a versatile reagent widely used in organic synthesis. It covers the compound's physicochemical properties, synthesis, reactivity, applications, and safety protocols, presenting data and methodologies relevant to a scientific audience.

Physicochemical Properties

3,4-Dimethoxybenzyl chloride is a benzyl halide featuring two methoxy groups on the aromatic ring. These electron-donating groups enhance its reactivity, particularly in nucleophilic substitution reactions. Its key physical and chemical properties are summarized below.



Property	Value	Reference(s)
CAS Number	7306-46-9	[1][2][3][4]
Molecular Formula	C ₉ H ₁₁ ClO ₂	[1][3]
Molecular Weight	186.64 g/mol	[1]
Appearance	Colorless to light yellow solid or liquid	[3]
Melting Point	50-53 °C	[5]
Boiling Point	266.98 °C (estimated)	[5]
Solubility	Soluble in organic solvents; insoluble in water.	[3]
Synonyms	Veratryl chloride, 4- (Chloromethyl)-1,2- dimethoxybenzene	[2]

Synthesis and Purification

The most common laboratory-scale synthesis of **3,4-Dimethoxybenzyl chloride** involves the chlorination of the corresponding alcohol, **3,4-dimethoxybenzyl** alcohol (veratryl alcohol), using thionyl chloride.



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Diagram 1: Synthesis workflow for 3,4-Dimethoxybenzyl chloride.

This protocol is adapted from a standard literature procedure.

Materials:



• 3,4-Dimethoxybenzyl alcohol (veratryl alcohol): 235 g

• Thionyl chloride: 200 g

• Dry methylene chloride: 1.4 L

- Ice water
- Sodium bicarbonate

Procedure:

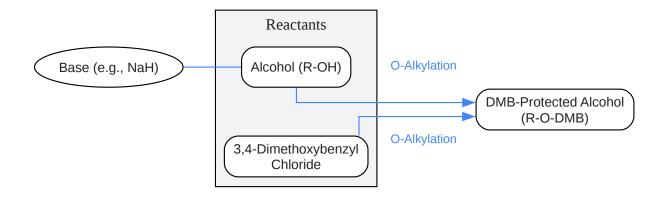
- Dissolve 235 g of veratryl alcohol in 1.4 L of dry methylene chloride in a suitable reaction vessel.
- · Cool the solution using an ice bath.
- Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
- Pour the resulting dark brown reaction solution into 1 L of ice water.
- Neutralize the solution to a pH of 7.0 by carefully adding sodium bicarbonate.
- Separate the organic (methylene chloride) layer.
- Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to dryness under vacuum.
- The resulting product is **3,4-dimethoxybenzyl chloride**, which can be further purified by recrystallization if necessary. The expected yield is approximately 220 g.[1]

Chemical Reactivity and Applications



3,4-Dimethoxybenzyl chloride is a valuable reagent due to its utility as both a protecting group and a synthetic intermediate.

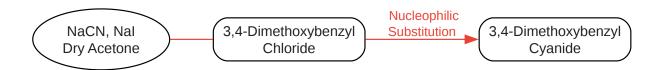
The 3,4-dimethoxybenzyl (DMB or DMPM) group is frequently used to protect hydroxyl functional groups. It is stable under a wide range of conditions but can be selectively removed, often under oxidative cleavage conditions that leave other protecting groups like benzyl or pmethoxybenzyl ethers intact.



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Diagram 2: General workflow for the protection of alcohols using DMB-Cl.

As a reactive electrophile, **3,4-dimethoxybenzyl chloride** is an excellent building block for introducing the **3,4-dimethoxybenzyl** moiety into target molecules.[3] A common application is in carbon-carbon bond-forming reactions, such as the synthesis of nitriles, which are precursors to carboxylic acids, amines, and other functional groups.



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Diagram 3: Use of DMB-Cl as an intermediate in nitrile synthesis.



This protocol demonstrates the use of **3,4-dimethoxybenzyl chloride** as a synthetic intermediate.

Materials:

- 3,4-Dimethoxybenzyl chloride: 1.5 g (9.5 mmol)
- Sodium cyanide (NaCN): 0.76 g
- Sodium iodide (NaI): 0.1 g
- Dry acetone: 5 mL
- Toluene: 5 mL
- Warm water

Procedure:

- In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of 3,4-dimethoxybenzyl chloride, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.
- Reflux the heterogeneous mixture with vigorous stirring for 20 hours.
- After cooling, filter the mixture and wash the filtered residue with acetone.
- To the filtrate, add 5 mL of toluene and extract with 3 x 5 mL of warm water.
- The organic layer contains the desired 3,4-dimethoxybenzyl cyanide product.

Spectroscopic Data

While a publicly available, verified spectrum for **3,4-Dimethoxybenzyl chloride** is not readily accessible, the expected NMR signals can be predicted based on its chemical structure. Researchers should obtain experimental data for confirmation.

¹H NMR (predicted):



- ~6.9 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.
- ~4.5 ppm (s, 2H): A singlet for the benzylic methylene protons (-CH₂Cl).
- ~3.8 ppm (s, 6H): Two singlets (or one overlapping singlet) for the two methoxy group protons (-OCH₃).
- ¹³C NMR (predicted):
 - ~149 ppm, ~148 ppm: Signals for the two aromatic carbons bearing the methoxy groups.
 - ~130 ppm: Signal for the aromatic carbon bearing the chloromethyl group.
 - ~121 ppm, ~112 ppm, ~111 ppm: Signals for the remaining three aromatic carbons.
 - ~56 ppm: Signals for the two methoxy carbons.
 - ~46 ppm: Signal for the benzylic methylene carbon (-CH₂Cl).

Safety and Handling

3,4-Dimethoxybenzyl chloride is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive, a lachrymator (causes tears), and reacts with water.[3]



Hazard Category	Description & Precautions
GHS Classification	Danger: Causes severe skin burns and eye damage.[6]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood.
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
Storage	Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Recommended storage is often refrigerated (2-8°C).[6]
First Aid Measures	Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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